2,5-二溴-4-甲基咪唑

描述

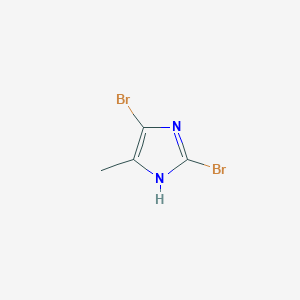

2,5-Dibromo-4-methylimidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in pharmaceuticals, with many derivatives exhibiting biological activities such as antiproliferative, antibacterial, and antiparasitic properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a method for synthesizing 4(5),1',5'-trisubstituted 2,4'-biimidazoles involves a two-step synthesis from ethyl adenin-9-ylacetate and bromomalonaldehyde, followed by derivatization and acylation steps . Another approach for synthesizing 2,4-disubstituted 5-nitroimidazoles employs a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction under microwave heating, which is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines can participate in 1,3-dipolar cycloaddition reactions with nitrones to yield spiro compounds, and can also react with dimethyl acetylene-dicarboxylate to afford but-2-enedioates . Additionally, 2-methyl-4,5-dihydroimidazole has been used as a doubly nucleophilic synthon in the preparation of dihydroimidazole azaprostanoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and reactivity, which are important for their potential applications in drug discovery and synthesis. The antiproliferative activity of these compounds, for example, is a key property for their potential use as cancer therapeutics . The specific properties of 2,5-Dibromo-4-methylimidazole would be expected to include reactivity due to the presence of bromine atoms, which are good leaving groups in substitution reactions, and the potential for further functionalization at the methyl group.

科学研究应用

致癌性和食品安全

在美拉德反应中的形成:与2,5-二溴-4-甲基咪唑相关的化合物4(5)-甲基咪唑,在美拉德反应系统中形成,如D-葡萄糖/NH(3),存在于食品和饮料中,引起关注,因其致癌性(Moon & Shibamoto, 2011)。

抗癌和抗氧化效应:对4-甲基咪唑的研究表明它可能具有抗癌和抗氧化效应,以及对小鼠细胞的坏死效应,表明其在制药应用中的潜力(Tazehkand et al., 2017)。

在饮料中的检测:检测饮料中的甲基咪唑,包括4-甲基咪唑的方法,突显了监测这些化合物对食品安全的重要性(Xian‐bing Xu et al., 2015)。

毒理学和健康风险评估

突变原性和致癌性潜力:对4-甲基咪唑及其代谢物的体外研究评估了其突变原性和致癌性,有助于了解其健康风险(Howard & Choksi, 2020)。

遗传毒性潜力评估:对4-甲基咪唑的遗传毒性潜力评估,特别是与小鼠肺肿瘤相关的评估,对评估其在食品产品中的安全性至关重要(Brusick et al., 2020)。

在食品基质中的分析:用于确定食品基质中4(5)-甲基咪唑的先进分析方法,如液相和气相色谱,突显了其在食品安全和监管合规性中的重要性(Revelou et al., 2021)。

制药和化学合成应用

抗寄生虫和抗菌活性:合成2,4-二取代-5-硝基咪唑,与2,5-二溴-4-甲基咪唑密切相关,展示了它们在开发抗寄生虫和抗菌剂中的潜力(Mathias et al., 2017)。

在癌症研究中诱导凋亡的性质:钌甲基咪唑配合物研究揭示了其在癌症研究中的潜力,因其能够诱导癌细胞凋亡和细胞周期停滞(Chen et al., 2016)。

动物模型中的代谢研究:对大鼠和小鼠中4-甲基咪唑代谢的研究提供了对其药代动力学和对人类健康潜在影响的见解(Fennell et al., 2019)。

作用机制

Target of Action

Imidazoles, the class of compounds to which it belongs, are key components in a variety of functional molecules used in diverse applications .

Mode of Action

Imidazoles generally interact with their targets through the formation of bonds during the synthesis of the imidazole ring .

Action Environment

Safety data sheets suggest avoiding dust formation and ensuring adequate ventilation when handling this compound .

属性

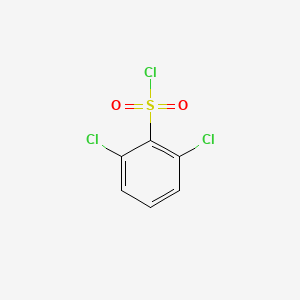

IUPAC Name |

2,4-dibromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHYUTSGEJYTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347074 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219814-29-6 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)